REACTION_CXSMILES
|
[C:1](OC(=O)C)(=[O:3])C.[Br:8][C:9]1[N:14]=[C:13]([O:15][CH3:16])[C:12]([NH2:17])=[CH:11][CH:10]=1>C(O)=O>[Br:8][C:9]1[N:14]=[C:13]([O:15][CH3:16])[C:12]([NH:17][CH:1]=[O:3])=[CH:11][CH:10]=1
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Name
|
|
Quantity
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203 mL
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Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
204 mL
|
Type
|
solvent
|
Smiles
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C(=O)O
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Name
|
|
Quantity
|
146 g
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Type
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reactant
|
Smiles
|
BrC1=CC=C(C(=N1)OC)N
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Type
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CUSTOM
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Details
|
the mixture was stirred at the same temperature for 25 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooling
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Type
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STIRRING
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Details
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the reaction solution was stirred at the same temperature for 30 minutes
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Duration
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30 min
|
Type
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CUSTOM
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Details
|
The water bath was removed
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Type
|
ADDITION
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Details
|
tert-Butyl methyl ether (300 mL) and n-heptane (500 mL) were sequentially added dropwise to the reaction solution
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Type
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STIRRING
|
Details
|
the reaction solution was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The precipitated powder was collected by filtration
|
Type
|
CUSTOM
|
Details
|
The resulting powder was crushed with a mortar
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Type
|
WASH
|
Details
|
washed with tert-butyl methyl ether
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C(=N1)OC)NC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 137.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |